molecular formula C22H23FN6O B12270219 3-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one

3-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B12270219
M. Wt: 406.5 g/mol
InChI Key: AHFLUNQCGSFRHV-UHFFFAOYSA-N
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Description

3-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one involves multiple steps. One common method includes the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method employs a microwave-assisted copper-catalyzed approach, which is efficient and yields high purity products . The reaction conditions typically involve the use of 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides, resulting in the formation of triazole-linked glycohybrids .

Chemical Reactions Analysis

3-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

3-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

3-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C22H23FN6O

Molecular Weight

406.5 g/mol

IUPAC Name

3-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one

InChI

InChI=1S/C22H23FN6O/c1-14-10-21(29-20(25-14)9-15(2)26-29)27-7-5-16(6-8-27)12-28-13-24-19-11-17(23)3-4-18(19)22(28)30/h3-4,9-11,13,16H,5-8,12H2,1-2H3

InChI Key

AHFLUNQCGSFRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F)C

Origin of Product

United States

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